molecular formula C14H18O6 B12323708 Glucopyranoside, p-vinylphenyl

Glucopyranoside, p-vinylphenyl

Cat. No.: B12323708
M. Wt: 282.29 g/mol
InChI Key: UBOROQNWLSDLJF-UHFFFAOYSA-N
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Description

P-Vinylphenyl O-beta-D-glucopyraside: is an organic compound with the chemical formula C14H18O6 This compound is a type of glycoside, which consists of a sugar molecule (glucose) bonded to a non-sugar molecule (p-vinylphenyl) Glycosides are known for their diverse biological activities and are commonly found in plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-Vinylphenyl O-beta-D-glucopyraside typically involves the reaction of p-vinylphenol with a glucose derivative under specific conditions. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and an acid catalyst to facilitate the glycosidic bond formation. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of P-Vinylphenyl O-beta-D-glucopyraside may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like column chromatography and recrystallization are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: P-Vinylphenyl O-beta-D-glucopyraside can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Formation of p-vinylbenzaldehyde or p-vinylbenzoic acid.

    Reduction: Formation of p-ethylphenyl O-beta-D-glucopyraside.

    Substitution: Formation of p-nitrophenyl O-beta-D-glucopyraside or p-chlorophenyl O-beta-D-glucopyraside.

Scientific Research Applications

P-Vinylphenyl O-beta-D-glucopyraside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Investigated for its potential role in cellular signaling and metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the synthesis of other complex glycosides and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of P-Vinylphenyl O-beta-D-glucopyraside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The glucose moiety can facilitate its uptake by cells, allowing it to exert its effects intracellularly.

Comparison with Similar Compounds

    Phenyl O-beta-D-glucopyranoside: Similar structure but lacks the vinyl group.

    P-Vinylphenyl O-beta-D-galactopyranoside: Similar structure but with a different sugar moiety (galactose instead of glucose).

    P-Vinylphenyl O-beta-D-mannopyranoside: Similar structure but with mannose as the sugar moiety.

Uniqueness: P-Vinylphenyl O-beta-D-glucopyraside is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. The vinyl group allows for additional chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOROQNWLSDLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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